Bienvenue dans la boutique en ligne BenchChem!

2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Fluorine positional isomerism Target engagement selectivity Benzamide pharmacophore

CAS 933006-96-3 is a non-interchangeable 2,4-difluoro regioisomer of the triazolo[1,3]thiazole benzamide class. Its distinct fluorine topology uniquely modulates target binding (e.g., carbonic anhydrase pockets) versus common 2,6-difluoro analogs. With a fragment-like MW (282.27 Da) and drug-like profile, this scaffold serves as a privileged starting point for fragment-based drug design, tyrosinase inhibition, and kinase selectivity profiling. Choose this specific isomer for definitive structure-activity relationship (SAR) exploration.

Molecular Formula C11H8F2N4OS
Molecular Weight 282.27
CAS No. 933006-96-3
Cat. No. B2587774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
CAS933006-96-3
Molecular FormulaC11H8F2N4OS
Molecular Weight282.27
Structural Identifiers
SMILESC1CSC2=NN=C(N21)NC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C11H8F2N4OS/c12-6-1-2-7(8(13)5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18)
InChIKeyHONSTMVFYKSXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-96-3): Core Scaffold and Physicochemical Profile for Research Procurement


2,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-96-3) is a synthetic heterocyclic small molecule (MW 282.27 g/mol, molecular formula C11H8F2N4OS) built upon a fused 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole core N-linked to a 2,4-difluorobenzamide moiety . The compound belongs to the broader class of triazolothiazole benzamides, a scaffold family recognized for its capacity to engage diverse enzymatic targets including carbonic anhydrases, kinases, cholinesterases, and tyrosinase [1][2]. The 2,4-difluoro substitution pattern on the benzamide ring distinguishes it from its 2,6-difluoro, 3,4-difluoro, and non-fluorinated regioisomeric analogs, with implications for target binding topology, metabolic stability, and intermolecular interaction profiles [3].

Why In-Class Substitution Fails: Positional Fluorination and Scaffold Topology in 2,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (933006-96-3)


Generic substitution within the triazolothiazole benzamide class is precluded by two non-interchangeable structural determinants. First, the positional isomerism of fluorine atoms on the benzamide ring—2,4-difluoro versus 2,6-difluoro versus 3,4-difluoro—produces distinct electrostatic potential surfaces, dipole moments, and hydrogen-bond acceptor geometries that directly modulate target binding pocket complementarity [1]. The 2,6-difluorobenzamide motif, for instance, is a validated pharmacophore for FtsZ allosteric inhibition, whereas the 2,4-difluoro pattern presents a different vector and electronic profile that may favor alternative targets such as carbonic anhydrase isoforms [2]. Second, the saturated 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole core in this compound is regioisomerically distinct from the 5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole tautomer; alterations in ring junction geometry affect both conformational flexibility and the spatial presentation of the exocyclic amine linker to the benzamide carbonyl, directly impacting scaffold recognition by biological targets [3].

Quantitative Differential Evidence: 2,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (933006-96-3) versus Closest Analogs


Fluorine Positional Isomerism: 2,4-Difluoro vs. 2,6-Difluoro Benzamide Target Engagement Profiles

The 2,4-difluoro substitution pattern on the benzamide ring of 933006-96-3 presents a fundamentally distinct electronic and steric profile compared to the more extensively studied 2,6-difluorobenzamide pharmacophore. In the FtsZ inhibitor field, the 2,6-difluorobenzamide motif is essential for allosteric pocket recognition, with the 2-fluoro and 6-fluoro substituents occupying specific hydrophobic sub-pockets [1]. Replacing the 2,6-difluoro pattern with 2,4-difluoro relocates one fluorine from the 6-position to the 4-position (para to the carbonyl), altering the molecular electrostatic potential by approximately 5–10 kcal/mol in the region interacting with the target protein and shifting the dipole moment vector by roughly 30–45° relative to the amide bond axis [2]. This change would be expected to reduce affinity for FtsZ while potentially enhancing affinity for carbonic anhydrase isoforms, where para-substituted benzamides have demonstrated improved binding to the hydrophobic pocket adjacent to the catalytic zinc ion [3]. Direct quantitative comparative data for 933006-96-3 versus its 2,6-difluoro or non-fluorinated benzamide analogs in a single assay has not been published in the open literature; the above represents class-level inference from structurally validated pharmacophore models.

Fluorine positional isomerism Target engagement selectivity Benzamide pharmacophore Medicinal chemistry

Carbonic Anhydrase Inhibition: Triazole-Thiazole Hybrid Scaffold Potency Compared to Acetazolamide

1,2,4-Triazole and thiazole ring-containing hybrid molecules—structurally analogous to the core scaffold of 933006-96-3—have been demonstrated to inhibit human carbonic anhydrase isoenzymes I and II in vitro [1]. Across a panel of hybrid molecules, hCA-I was inhibited with IC50 values ranging from 0.135 mM to 0.523 mM, while hCA-II inhibition ranged from 0.108 mM to 0.523 mM. The most potent molecule in the series (Molecule 8) achieved an IC50 of 0.135 mM against hCA-I, and Molecule 3 achieved an IC50 of 0.108 mM against hCA-II [1]. These values position the triazole-thiazole hybrid class as moderate micromolar inhibitors of carbonic anhydrase, approximately 100- to 1000-fold less potent than the clinical standard acetazolamide (hCA-II IC50 ~ 12 nM) but within a range suitable for fragment-based lead optimization. The 2,4-difluorobenzamide substitution in 933006-96-3 provides an additional hydrogen-bond acceptor (para-fluorine) that could interact with residues in the CA active site rim (His64, Asn67, Gln92) not engaged by non-fluorinated analogs, though this specific interaction has not been experimentally validated for this compound.

Carbonic anhydrase inhibition Triazole-thiazole hybrids Enzyme inhibition assay hCA-I hCA-II

Tyrosinase Inhibition: Bi-Heterocyclic Thiazole-Triazole Benzamides Demonstrate Nanomolar Potency

A series of N-arylated-4-yl-benzamides bearing a 2-aminothiazole-triazole bi-heterocyclic core—closely related to the scaffold of 933006-96-3—has been evaluated for mushroom tyrosinase inhibition [1]. Compound 9c from this series inhibited mushroom tyrosinase non-competitively with an inhibition constant Ki of 0.016 μM (16 nM), demonstrating that properly substituted bi-heterocyclic benzamides can achieve nanomolar potency against this therapeutically relevant target [1]. This potency is comparable to or exceeds that of kojic acid (Ki ≈ 20–50 μM), a widely used reference tyrosinase inhibitor. The 2,4-difluoro substitution pattern of 933006-96-3 differs from the substitution patterns explored in the published series (which focused on 4-yl-benzamides with varied aryl tails), offering a structurally distinct entry point for tyrosinase inhibitor development. The computational docking studies in this work confirm that the thiazole-triazole core engages the dicopper active site of tyrosinase, while the benzamide moiety interacts with the hydrophobic cavity flanking the active site [1].

Tyrosinase inhibition Bi-heterocyclic benzamide Enzyme kinetics Melanogenesis Ki determination

Kinase Profiling and Cytotoxicity: S-Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives as Reference for Anticancer SAR

S-Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives—containing the same fused thiazolo-triazole core as 933006-96-3—have been evaluated for cytotoxicity against human cancer cell lines and subjected to kinase profiling [1][2]. In one study, compounds 13c and 13f–13i exhibited IC50 values between 3.17 μM and 14.18 μM against selected cancer cell lines, with apoptosis-inducing activity confirmed by caspase activation assays [1]. In an independent series, compound 12 (bearing an isatin moiety) demonstrated IC50 values of 2.40–3.53 μM against Hep3B, A549, and MCF-7 cell lines, with kinase profiling revealing selective inhibition of specific kinases within the CMGC and AGC families [2]. 933006-96-3 differs from these S-benzo derivatives in two critical respects: (i) it lacks the fused benzene ring, presenting a less lipophilic and more synthetically versatile 5,6-dihydro core, and (ii) it bears the 2,4-difluorobenzamide substitution, which may redirect kinase selectivity compared to the S-aryl substitutions explored in the published series. No direct kinase profiling or cytotoxicity data for 933006-96-3 have been reported.

Kinase inhibition Cytotoxicity Apoptosis induction Cancer cell lines Triazole-thiazole scaffold

Optimal Application Scenarios for 2,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (933006-96-3) Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery (FBDD) and SAR Expansion

Given the experimentally validated carbonic anhydrase inhibitory activity of structurally analogous 1,2,4-triazole/thiazole hybrid molecules (hCA-I IC50 = 0.135–0.523 mM; hCA-II IC50 = 0.108–0.523 mM) [1], 933006-96-3 is optimally deployed as a fragment-like starting point for carbonic anhydrase inhibitor optimization. Its molecular weight (282.27 Da) falls within fragment library criteria (MW < 300 Da), and the 2,4-difluoro substitution provides a vector for structure-based optimization distinct from the substitution patterns reported in the ChemistrySelect 2024 study [1]. Researchers can use this compound to probe whether the para-fluorine (C-4) of the benzamide engages the hydrophobic pocket near residues His94, His96, and His119 in the CA active site, an interaction not accessible to the non-fluorinated or 2,6-difluoro analogs.

Comparative Kinase Selectivity Profiling with 2,6-Difluorobenzamide Controls

The 2,4-difluorobenzamide moiety of 933006-96-3 presents an electronically distinct pharmacophore from the well-validated 2,6-difluorobenzamide motif (FtsZ inhibitors, kinase inhibitors such as BMS-605541) [2][3]. In kinase panel screening, 933006-96-3 should be run in parallel with its 2,6-difluoro regioisomer to map the impact of fluorine positional isomerism on kinome-wide selectivity. The thiazolo[2,3-c][1,2,4]triazole core has precedent for kinase inhibition in the CMGC and AGC families based on S-benzo derivative studies [3]; the non-benzo 5,6-dihydro core of 933006-96-3 offers reduced lipophilicity (clogP predicted ~1.5–2.0 vs. ~3.0–3.5 for S-benzo analogs) that may improve aqueous solubility and reduce off-target promiscuity.

Tyrosinase Inhibitor Lead Optimization for Melanogenesis-Related Disorders

The demonstration that bi-heterocyclic thiazole-triazole benzamides achieve nanomolar tyrosinase inhibition (Compound 9c, Ki = 0.016 μM) [4] supports the use of 933006-96-3 as a core scaffold for systematic SAR exploration around the benzamide ring. The 2,4-difluoro substitution pattern can be varied to 2-fluoro, 4-fluoro, 2,4-dichloro, or 2,4-dimethoxy analogs to generate a focused library for structure-activity relationship studies, using the published synthetic route (convergent coupling of 2,4-difluorobenzoyl chloride with the aminothiazolo-triazole intermediate) [5]. The non-competitive inhibition kinetics reported for the scaffold class suggest an allosteric binding mode that may be preserved or modulated by the fluorine substitution pattern.

Chemical Biology Probe for Cellular Pathway Deconvolution (MAPK/NF-κB)

The triazolothiazole scaffold class has been implicated in modulation of the mitogen-activated protein kinase (MAPK) pathway and inflammatory signaling (NF-κB) based on computational target prediction and preliminary mechanistic studies [6]. 933006-96-3, with its balanced physicochemical profile (MW 282.27, tPSA predicted ~70–85 Ų, H-bond donors = 1, H-bond acceptors = 7), meets standard drug-likeness filters (Lipinski, Veber) and can serve as a cellular probe for pathway deconvolution experiments. Its use in comparative phosphoproteomics or gene expression profiling, benchmarked against structurally matched inactive analogs (e.g., the 2,4-dichloro or unsubstituted benzamide variants), would enable target identification and mechanism-of-action studies.

Quote Request

Request a Quote for 2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.